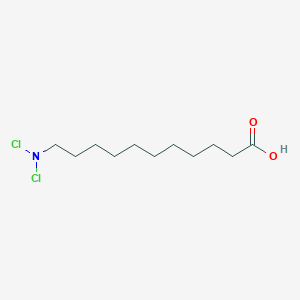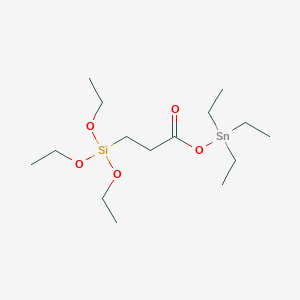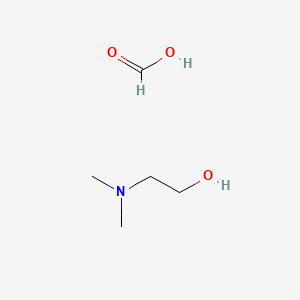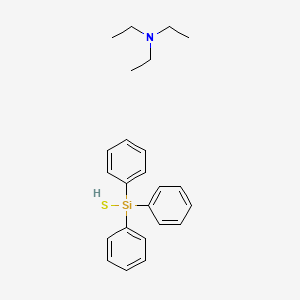
(4-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone is a chemical compound that features a brominated phenyl group and a dibrominated thiophene ring connected via a methanone bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone typically involves the bromination of thiophene followed by a Friedel-Crafts acylation reaction. The process begins with the bromination of thiophene to form 2,5-dibromothiophene. This intermediate is then subjected to a Friedel-Crafts acylation with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow techniques to enhance yield and efficiency.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy or tert-butoxy derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
(4-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of (4-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone involves its interaction with molecular targets through its brominated phenyl and thiophene groups. These interactions can influence various pathways, including electron transport and molecular recognition processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(4-Bromophenyl)(thiophen-2-yl)methanone: Lacks the additional bromine atoms on the thiophene ring.
2,5-Dibromothiophene: A simpler structure without the phenyl group.
(4-Bromophenyl)(2,4-dimethoxyphenyl)methanone: Contains a dimethoxyphenyl group instead of the dibromothiophene.
Uniqueness: (4-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone is unique due to the presence of both brominated phenyl and thiophene groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may lack.
Propriétés
Numéro CAS |
57248-22-3 |
|---|---|
Formule moléculaire |
C11H5Br3OS |
Poids moléculaire |
424.94 g/mol |
Nom IUPAC |
(4-bromophenyl)-(2,5-dibromothiophen-3-yl)methanone |
InChI |
InChI=1S/C11H5Br3OS/c12-7-3-1-6(2-4-7)10(15)8-5-9(13)16-11(8)14/h1-5H |
Clé InChI |
ACBVIJOILOMSNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=C(SC(=C2)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14622765.png)
![N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14622770.png)
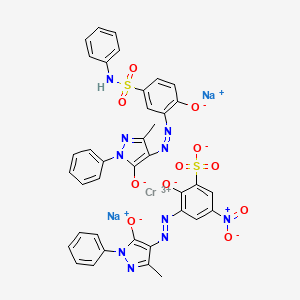


![5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14622816.png)
![4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622823.png)

![Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester](/img/structure/B14622831.png)
